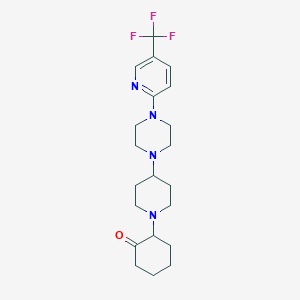

2-(4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)cyclohexanone

Description

Properties

IUPAC Name |

2-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29F3N4O/c22-21(23,24)16-5-6-20(25-15-16)28-13-11-26(12-14-28)17-7-9-27(10-8-17)18-3-1-2-4-19(18)29/h5-6,15,17-18H,1-4,7-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHILJPQZXYOGHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)cyclohexanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 375.41 g/mol. The presence of the trifluoromethyl group and the piperazine moieties suggests potential interactions with biological targets, particularly in neuropharmacology and oncology.

Anticancer Activity

Studies have shown that compounds with similar piperazine and pyridine structures exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of approximately 1.98 µg/mL against cancer cell lines, indicating potent cytotoxicity . The trifluoromethyl group is hypothesized to enhance lipophilicity, improving cell membrane permeability and thereby increasing bioactivity.

Antimicrobial Activity

The antimicrobial potential of piperazine derivatives has been well-documented. In one study, compounds similar to our target exhibited broad-spectrum antibacterial activity with MIC values around 15.62 µg/mL against various bacterial strains . This suggests that the incorporation of the trifluoromethyl-pyridine moiety may contribute to enhanced antimicrobial efficacy.

Neuropharmacological Effects

Research indicates that piperazine derivatives can act as central nervous system agents. For example, compounds structurally similar to the target molecule have been evaluated for their analgesic properties using models like the acetic acid-induced writhing test . These studies suggest potential applications in pain management.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperazine and pyridine rings significantly influence biological activity. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the overall potency of these compounds by stabilizing reactive intermediates during biological interactions .

| Compound | Biological Activity | IC50/MIC | Reference |

|---|---|---|---|

| Compound A | Anticancer | 1.98 µg/mL | |

| Compound B | Antibacterial | 15.62 µg/mL | |

| Compound C | Analgesic | Not specified |

Case Studies

- Anticancer Efficacy : A study involving a series of piperazine derivatives showed that those containing trifluoromethyl groups had significantly improved anticancer activity compared to their non-substituted counterparts .

- Neuropharmacological Testing : In an evaluation of various piperazine compounds for analgesic properties, one derivative exhibited a notable reduction in pain response in animal models, suggesting its potential for development as a therapeutic agent .

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that derivatives of the compound exhibit potential antidepressant properties. For instance, analogs with similar piperazine structures have shown efficacy in preclinical models of depression, suggesting that modifications to the piperazine moiety can enhance serotonin receptor activity .

Neuroprotective Effects

The compound's neuroprotective capabilities have been evaluated in the context of neurodegenerative diseases such as Alzheimer's. Research indicates that it may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology, thereby offering a potential therapeutic pathway .

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have revealed promising results. It has been shown to induce apoptosis in various cancer cell lines, suggesting its utility as a chemotherapeutic agent. The trifluoromethyl group is believed to play a crucial role in enhancing the compound's cytotoxicity .

Case Studies

Comparison with Similar Compounds

Structural Variations in Core and Linker Regions

Target Compound vs. Pentanamide Analogs (7j, 7k)

- Structural Differences: The target compound uses a cyclohexanone core, while compounds 7j and 7k (from ) feature a pentanamide chain as the linker. The cyclohexanone introduces rigidity and a ketone group, which may influence binding pocket interactions compared to the flexible amide linker in 7j/7k. Substituents: Both the target and 7k incorporate a trifluoromethyl group, but 7k places it on a phenyl ring, whereas the target uses a pyridine ring.

Target Compound vs. Butan-1-one Derivatives (MK42/RTC5)

- Structural Differences: MK42 () has a butan-1-one core with a thiophene substituent, while the target compound uses a cyclohexanone core with a pyridine group. Synthesis: Both compounds employ coupling reagents (e.g., HOBt/TBTU in MK42), but the target’s piperidine-piperazine linkage may require multi-step functionalization compared to MK42’s single-step amide bond formation .

Substituent Variations and Electronic Effects

Trifluoromethyl Positioning

- The target compound’s 5-(trifluoromethyl)pyridin-2-yl group contrasts with analogs like compound 21 (), which uses a 4-(trifluoromethyl)phenyl substituent. The pyridine ring’s nitrogen atom creates a dipole moment that may enhance interactions with polar receptor residues, while phenyl-based analogs prioritize hydrophobic interactions .

Heterocyclic Ring Modifications

- Thiophene vs. Pyridine : Compounds such as MK88 () incorporate thiophene rings, which are electron-rich and less polar than pyridine. This difference impacts solubility and metabolic stability; pyridine-containing compounds like the target may exhibit slower hepatic clearance due to reduced cytochrome P450 interactions .

Q & A

Basic: What are the key structural features of 2-(4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)cyclohexanone, and how do they influence its reactivity?

The compound features a cyclohexanone core linked to a piperidine ring, which is further substituted with a piperazine moiety and a trifluoromethylpyridine group. The trifluoromethyl (CF₃) group enhances electron-withdrawing properties, increasing metabolic stability and influencing binding affinity in biological targets. The piperazine and piperidine rings contribute to conformational flexibility, enabling interactions with hydrophobic pockets in enzymes or receptors. The ketone group in cyclohexanone may serve as a site for further functionalization via nucleophilic addition or reduction .

Basic: What synthetic routes are recommended for synthesizing this compound, and what reagents are critical for coupling reactions?

A common approach involves multi-step coupling reactions. For example:

Piperazine-piperidine linkage : Use of coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF facilitates amide bond formation between piperazine and piperidine precursors.

Trifluoromethylpyridine incorporation : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution under controlled pH and temperature (e.g., 60–80°C) ensures regioselective attachment of the trifluoromethylpyridine group.

Cyclohexanone functionalization : The ketone group can be introduced via Friedel-Crafts acylation or Grignard reactions, followed by purification using column chromatography .

Advanced: How can reaction conditions be optimized to improve yield in multi-step synthesis?

Critical parameters include:

- Temperature control : Maintaining 60–80°C during coupling reactions minimizes side products (e.g., dimerization).

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates.

- pH adjustment : Neutral to slightly basic conditions (pH 7–8) stabilize reactive intermediates in nucleophilic substitutions.

- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in cross-coupling steps.

Monitoring reaction progress via TLC or HPLC ensures timely termination to prevent degradation .

Advanced: What analytical techniques are essential for characterizing this compound and resolving structural ambiguities?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of piperazine-piperidine linkages and trifluoromethylpyridine orientation.

- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities (<1% abundance).

- X-ray crystallography : Resolves conformational isomerism in the cyclohexanone core.

- HPLC-PDA : Assesses purity (>95%) and identifies byproducts from incomplete coupling steps .

Advanced: How should researchers address contradictions in reported biological activities across studies?

Discrepancies in biological data (e.g., IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation time) using guidelines from ’s randomized block design.

- Compound purity : Re-evaluate batches via HPLC and compare with literature (e.g., >95% purity threshold).

- Solvent effects : DMSO concentration in biological assays should be ≤0.1% to avoid cytotoxicity artifacts.

Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA) can reconcile conflicting results .

Safety: What protocols are critical for safe handling of this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced: How to design experiments evaluating the compound’s environmental persistence or degradation pathways?

Adopt a tiered approach:

Abiotic studies : Assess hydrolysis/photolysis under varying pH and UV light (based on ’s environmental fate framework).

Biotic studies : Use soil or microbial cultures to quantify biodegradation rates (OECD 301F protocol).

Analytical tracking : Employ LC-MS/MS to detect transformation products and quantify half-lives.

Ecotoxicity : Test on model organisms (e.g., Daphnia magna) to estimate EC₅₀ values .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Process intensification : Transition from batch to flow chemistry for piperazine-piperidine coupling.

- Catalyst recycling : Immobilize palladium catalysts on silica gel to reduce costs.

- Purification optimization : Replace column chromatography with recrystallization in ethanol/water mixtures.

- Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of reaction endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.